molecular formula C18H16O5 B600570 Medicarpin-3-acetate CAS No. 1891-12-9

Medicarpin-3-acetate

Cat. No.: B600570
CAS No.: 1891-12-9
M. Wt: 312.3 g/mol
InChI Key: YZWXTJOBCWPTTJ-YJBOKZPZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of medicarpin-3-acetate involves the acetylation of medicarpin. Medicarpin can be obtained from natural sources or synthesized through a series of enzymatic reactions. The acetylation process typically involves the use of acetic anhydride and a catalyst such as pyridine under mild conditions .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods. Engineered strains of Saccharomyces cerevisiae have been used to produce medicarpin by feeding them with liquiritigenin as a substrate. The final product is then acetylated to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Medicarpin-3-acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the acetoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted pterocarpans.

Scientific Research Applications

Medicarpin-3-acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Maackiain
  • Formononetin
  • Biochanin A

Medicarpin-3-acetate continues to be a subject of extensive research due to its promising therapeutic potential and diverse applications in various scientific fields.

Properties

CAS No.

1891-12-9

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

[(6aR,11aR)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl] acetate

InChI

InChI=1S/C18H16O5/c1-10(19)22-12-4-6-14-16(8-12)21-9-15-13-5-3-11(20-2)7-17(13)23-18(14)15/h3-8,15,18H,9H2,1-2H3/t15-,18-/m0/s1

InChI Key

YZWXTJOBCWPTTJ-YJBOKZPZSA-N

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)[C@H]3[C@@H](CO2)C4=C(O3)C=C(C=C4)OC

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3C(CO2)C4=C(O3)C=C(C=C4)OC

Synonyms

Medicarpin acetate;  (-)-Medicarpin acetate;  3-Acetoxy-9-methoxypterocarpan

Origin of Product

United States

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